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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B15577455

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-
stage glutaminase-1 (GLS-1) inhibitors, IPN60090 (also known as IACS-6274) and
telaglenastat (CB-839). Both compounds are under investigation for the treatment of various
cancers and share a common mechanism of action by targeting tumor cell metabolism through
the inhibition of glutamine conversion to glutamate.[1][2] This document summarizes key
pharmacokinetic data from clinical trials, outlines the experimental protocols used, and
visualizes the targeted metabolic pathway.

Quantitative Pharmacokinetic Data

The following table summarizes the key human pharmacokinetic parameters for IPN60090 and
telaglenastat, derived from Phase | clinical trials. These data provide a snapshot of the
absorption, distribution, metabolism, and excretion properties of each inhibitor at their
respective recommended Phase Il doses (RP2D).
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Pharmacokinetic

R IPN60090 (IACS-6274) Telaglenastat (CB-839)
Dose 180 mg BID 800 mg BID

Cmax 45.8 £ 18.6 uM 1496 ng/mL

Tmax Not Reported 4.0 hours

AUC (0-12hr) 382.48 + 159.27 huM 7430 ng/mLhr

Half-life (t2) ~12 hours 4.2 hours (mean)

Clinical Trial NCT03894540 NCI-10218

Patient Population Advanced Solid Tumors IDH-mutant Grade 2/3

Astrocytoma

Mechanism of Action: Targeting Glutamine
Metabolism

Both IPN60090 and telaglenastat are potent and selective inhibitors of glutaminase-1 (GLS-1),
a key mitochondrial enzyme in cancer metabolism.[1][2] Many tumor cells become dependent
on glutamine as a primary source of carbon for energy production and the synthesis of
essential macromolecules.[1] By blocking GLS-1, these inhibitors prevent the conversion of
glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other critical
cellular processes that fuel cancer cell proliferation and survival.[1]
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Figure 1: Inhibition of glutamine metabolism by IPN60090 and telaglenastat.

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained from early-phase clinical trials.
The methodologies employed in these studies are crucial for interpreting the results.

IPN60090 (IACS-6274) - NCT03894540

The pharmacokinetic profile of IPN60090 was characterized in a first-in-human, biomarker-
driven Phase I trial in patients with molecularly selected advanced solid tumors.[3]

» Study Design: The trial utilized a Bayesian Optimal Interval (BOIN) design for dose
escalation.[3]

» Dosing: Patients received IPN60090 orally twice daily (BID) at escalating doses.[3]

o Pharmacokinetic Sampling: Serial blood samples were collected to determine the
pharmacokinetic profile.[3]
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» Bioanalysis: While not explicitly stated in the abstract, plasma concentrations of the drug are
typically measured using validated bioanalytical methods such as liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

Telaglenastat (CB-839) - NCI-10218 & NCT02071862

The pharmacokinetic data for telaglenastat was primarily derived from a Phase Ib study (NCI-
10218) in patients with IDH-mutant astrocytoma.[4] Additional details on PK sample collection
are available from the broader Phase | study NCT02071862.

o Study Design: The NCI-10218 trial employed a standard 3+3 dose-escalation design to
determine the recommended Phase Il dose.[4] The NCT02071862 was also a dose-
escalation and expansion study.

» Dosing: Telaglenastat was administered orally twice daily (BID).[4]

e Pharmacokinetic Sampling (NCT02071862): Pharmacokinetic samples were collected on
Days 1 and 15 of Cycle 1 at the following time points: pre-dose, 0.5, 1, 2, 4, 6, and 8 hours
post-dose.

e Bioanalysis (NCT02071862): Plasma concentrations of telaglenastat were determined using
high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS).
Pharmacokinetic parameters were estimated using hon-compartmental analysis.
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Figure 2: A generalized workflow for a Phase | pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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